Antiparasitic agent-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

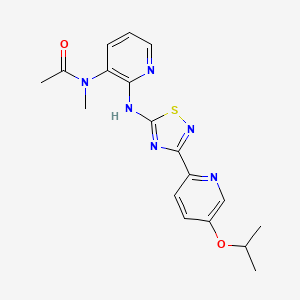

Molecular Formula |

C18H20N6O2S |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

N-methyl-N-[2-[[3-(5-propan-2-yloxy-2-pyridinyl)-1,2,4-thiadiazol-5-yl]amino]-3-pyridinyl]acetamide |

InChI |

InChI=1S/C18H20N6O2S/c1-11(2)26-13-7-8-14(20-10-13)16-21-18(27-23-16)22-17-15(6-5-9-19-17)24(4)12(3)25/h5-11H,1-4H3,(H,19,21,22,23) |

InChI Key |

NOIIUQYBQWFTTJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)C2=NSC(=N2)NC3=C(C=CC=N3)N(C)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Antiparasitic Agent-9: A Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract: Antiparasitic agent-9 (APA-9) is a novel synthetic compound demonstrating potent activity against the protozoan parasite Leishmania donovani, the causative agent of visceral leishmaniasis. This document provides a comprehensive overview of the molecular mechanism underlying the antiparasitic effects of APA-9. Extensive in vitro studies have identified the Glycogen Synthase Kinase-3 short form (GSK-3s) of L. donovani as the primary molecular target. APA-9 acts as a competitive inhibitor of ATP binding to LdGSK-3s, leading to the disruption of a critical signaling pathway that governs cell cycle progression and parasite survival. This inhibition ultimately culminates in apoptosis-like cell death in the parasite. This guide details the experimental data and protocols that have elucidated this mechanism of action.

Core Mechanism of Action: Inhibition of L. donovani GSK-3s

This compound exerts its leishmanicidal effect through the specific inhibition of the Leishmania donovani Glycogen Synthase Kinase-3 short form (LdGSK-3s).[1][2][3][4] GSK-3 is a serine/threonine kinase that is essential for the parasite's viability, playing a crucial role in cell cycle regulation and proliferation.[2][3] APA-9 is a potent and selective inhibitor of LdGSK-3s. The binding of APA-9 to the ATP-binding pocket of LdGSK-3s prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade. This disruption leads to cell cycle arrest and the induction of an apoptosis-like phenotype in the parasite.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from in vitro assays, illustrating the potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Target Organism/Cell Line | Parameter | Value |

| Parasite Viability | L. donovani promastigotes | IC50 | 0.8 µM |

| Parasite Viability | L. donovani amastigotes (intracellular) | IC50 | 1.2 µM |

| Cytotoxicity | Human embryonic kidney cells (HEK293) | CC50 | > 50 µM |

| Selectivity Index | (CC50 HEK293) / (IC50 L. donovani amastigotes) | SI | > 41.7 |

Table 2: Enzymatic Inhibition of Kinases by this compound

| Enzyme | Source | Parameter | Value |

| GSK-3s | L. donovani (recombinant) | IC50 | 0.05 µM |

| GSK-3β | Human (recombinant) | IC50 | 2.5 µM |

| CRK3 | L. donovani (recombinant) | IC50 | 8.3 µM |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflow used to determine its mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro LdGSK-3s Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant L. donovani GSK-3s.

-

Reagents and Materials:

-

Recombinant LdGSK-3s enzyme

-

GSK-3 specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega)[5]

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 384-well plate, add 5 µL of each dilution of APA-9.

-

Add 10 µL of a solution containing the LdGSK-3s enzyme and the substrate peptide to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Leishmania donovani Promastigote Viability Assay (MTT Assay)

This colorimetric assay determines the effect of this compound on the viability of L. donovani promastigotes.[6][7][8][9]

-

Reagents and Materials:

-

L. donovani promastigotes in logarithmic growth phase

-

M199 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

-

Procedure:

-

Seed L. donovani promastigotes at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a negative control (medium only).

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 26°C.[7]

-

Centrifuge the plate and discard the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect the phosphorylation status of downstream substrates of LdGSK-3s in L. donovani promastigotes treated with this compound.[10][11][12][13]

-

Reagents and Materials:

-

L. donovani promastigotes

-

This compound

-

Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% BSA in TBST)[11]

-

Primary antibodies (anti-phospho-substrate and anti-total-substrate)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Tris-buffered saline with Tween-20 (TBST)[10]

-

-

Procedure:

-

Treat L. donovani promastigotes with this compound at various concentrations for a specified time.

-

Lyse the cells in lysis buffer containing phosphatase inhibitors.[12]

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

-

Conclusion

The collective evidence strongly supports that this compound functions by directly inhibiting the essential kinase LdGSK-3s in Leishmania donovani. This inhibition disrupts downstream signaling, leading to cell cycle arrest and subsequent apoptosis-like death of the parasite. The high selectivity of APA-9 for the parasite enzyme over its human homolog underscores its potential as a promising candidate for further preclinical and clinical development in the treatment of visceral leishmaniasis.

References

- 1. Towards discovery of new leishmanicidal scaffolds able to inhibit Leishmania GSK-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Leishmania Protein Kinases: Important Regulators of the Parasite Life Cycle and Molecular Targets for Treating Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Br-5methylindirubin-3'oxime (5-Me-6-BIO) targeting the leishmanial glycogen synthase kinase-3 (GSK-3) short form affects cell-cycle progression and induces apoptosis-like death: exploitation of GSK-3 for treating leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Determining the viability of promastigotes by MTT Assay [bio-protocol.org]

- 8. Evaluation of the antileishmanial potency, toxicity and phytochemical constituents of methanol bark extract of Sterculia villosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Discovery and Synthesis of Antiparasitic Agent-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The emergence of drug-resistant parasites necessitates the urgent discovery and development of novel antiparasitic agents. This whitepaper details the discovery and synthetic pathway of a promising new chemical entity, designated Antiparasitic Agent-9 (AP-9), a novel aminopyridine derivative with potent activity against blood-stage Plasmodium falciparum, the deadliest species of malaria parasite. This document provides an in-depth overview of the screening cascade, lead optimization, in vitro and in vivo efficacy, and the detailed synthetic route for AP-9, serving as a comprehensive technical guide for researchers in the field of antiparasitic drug discovery.

Introduction: The Need for Novel Antiparasitic Agents

Parasitic diseases, such as malaria, leishmaniasis, and schistosomiasis, continue to pose a significant threat to global public health. The increasing prevalence of drug-resistant parasite strains undermines the efficacy of current treatments, creating a critical need for new therapeutic agents with novel mechanisms of action.[1] The discovery of new classes of compounds with unique chemical scaffolds is essential to combat resistance and provide effective treatment options.[2] This guide focuses on the discovery and synthesis of this compound (AP-9), a novel compound that has emerged from a targeted screening and optimization program.

Discovery of this compound

The discovery of AP-9 was the result of a multi-stage process, beginning with high-throughput screening and progressing through lead optimization to identify a candidate with potent antiparasitic activity and favorable pharmacological properties.

A diversity-oriented synthesis approach was utilized to generate a library of unique small molecules.[2] This library was subjected to a high-throughput phenotypic screen against the chloroquine-resistant W2 strain of P. falciparum. Phenotypic screening allows for the unbiased identification of compounds that are active against the parasite, irrespective of their molecular target.[3]

Initial hits from the HTS campaign were prioritized based on potency, selectivity, and structural novelty. A promising aminopyridine scaffold was identified and selected for lead optimization. Structure-activity relationship (SAR) studies were conducted to improve potency and drug-like properties. This involved systematic modifications of the core structure and its substituents.[4] These efforts led to the identification of AP-9, which demonstrated significantly improved activity and a promising preclinical profile.

Table 1: In Vitro Activity of AP-9 and Precursor Compounds against P. falciparum

| Compound | P. falciparum 3D7 IC50 (nM) | P. falciparum W2 IC50 (nM) | Cytotoxicity (HepG2) CC50 (µM) | Selectivity Index (SI) (W2) |

|---|---|---|---|---|

| HTS Hit | 250 | 310 | > 50 | > 161 |

| Lead Compound | 85 | 110 | > 50 | > 454 |

| AP-9 | 15 | 22 | > 50 | > 2272 |

Experimental Protocols

The in vitro antimalarial activity was determined using a standardized protocol.[5]

-

Parasite Culture: P. falciparum strains (3D7 and W2) were maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES.

-

Assay Protocol: Asynchronous parasite cultures with 1% parasitemia and 2% hematocrit were incubated with serial dilutions of the test compounds in 96-well plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Growth Inhibition Measurement: Parasite growth was quantified using a SYBR Green I-based fluorescence assay. After incubation, the plates were lysed, and SYBR Green I was added to stain the parasite DNA. Fluorescence was measured using a microplate reader.

-

Data Analysis: The 50% inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

The in vivo efficacy was evaluated using the 4-day suppressive test in a Plasmodium berghei-infected mouse model.[6]

-

Animal Model: Female Swiss albino mice (6-8 weeks old) were used for the study.

-

Infection: Mice were inoculated intraperitoneally with P. berghei ANKA strain-infected erythrocytes.

-

Drug Administration: Test compounds were administered orally once daily for four consecutive days, starting 2 hours post-infection.

-

Parasitemia Determination: On day 4 post-infection, thin blood smears were prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells was determined by microscopy.

-

Data Analysis: The 50% effective dose (ED50) was calculated by comparing the parasitemia in treated mice to that in a vehicle-treated control group.

Table 2: In Vivo Efficacy of AP-9 in the P. berghei Murine Model

| Compound | Route of Administration | ED50 (mg/kg) | ED90 (mg/kg) |

|---|---|---|---|

| Chloroquine | Oral | 5.5 | 15.2 |

| AP-9 | Oral | 12.8 | 35.5 |

Synthesis of this compound

The synthesis of AP-9 is a multi-step process involving the formation of a key aminopyridine intermediate followed by a Suzuki coupling reaction.

Caption: Synthetic workflow for this compound (AP-9).

A detailed, step-by-step protocol for the synthesis of AP-9 is provided for reproducibility.

-

Synthesis of the Key Aminopyridine Intermediate: The synthesis begins with a nucleophilic aromatic substitution reaction between a commercially available dihalopyridine and a substituted aniline in the presence of a palladium catalyst and a suitable base. The reaction mixture is heated under an inert atmosphere to afford the aminopyridine intermediate. Purification is achieved through column chromatography.

-

Suzuki Coupling Reaction: The purified aminopyridine intermediate is then subjected to a Suzuki coupling reaction with a commercially available boronic acid derivative. The reaction is catalyzed by a palladium complex in the presence of a base and a suitable solvent system. The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography.

-

Purification of AP-9: Upon completion of the reaction, the crude product is extracted and purified by flash column chromatography to yield this compound as a solid. The final compound's identity and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Mechanism of Action and Signaling Pathway

While the precise molecular target of AP-9 is still under investigation, preliminary studies suggest that it may interfere with parasite protein synthesis. Further target deconvolution studies are ongoing.

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound represents a promising new lead compound in the fight against malaria. Its potent in vitro and in vivo activity, coupled with a novel chemical scaffold, makes it a strong candidate for further preclinical development. Future work will focus on elucidating its precise mechanism of action, further optimizing its pharmacokinetic properties, and evaluating its efficacy against a broader range of drug-resistant parasite strains. The discovery and synthesis of AP-9 highlight the power of combining modern drug discovery techniques with classical medicinal chemistry to address the urgent need for new antiparasitic therapies.

References

- 1. Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article – International Journal of Health & Medical Research [ijhmr.com]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. Antimalarial drug discovery: progress and approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CA2787121C - Aminopyridine derivatives as anti-malarial agents - Google Patents [patents.google.com]

- 5. mmv.org [mmv.org]

- 6. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectrum of Activity of Antiparasitic Agent-9

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

A Comprehensive Analysis of the Macrofilaricidal Candidate: Antiparasitic Agent-9 (Compound 47)

This technical guide provides a detailed overview of the spectrum of activity, experimental protocols, and potential mechanism of action of this compound, a novel compound identified as a promising macrofilaricide for the treatment of human filarial infections. The information herein is compiled from peer-reviewed research and is intended to inform further investigation and development of this compound.

Executive Summary

This compound (also referred to as compound 47 in seminal research) is an orally active, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine that has demonstrated significant efficacy against the adult stages of various filarial nematodes. Filarial diseases, including onchocerciasis (River Blindness) and lymphatic filariasis, affect millions worldwide, and the development of effective macrofilaricides is a critical unmet need for disease elimination. This document summarizes the in vitro and in vivo activity of this compound, details the experimental methodologies used in its evaluation, and explores its putative mechanism of action.

Spectrum of Activity: Quantitative Data

The antiparasitic activity of Agent-9 has been primarily evaluated against several key filarial parasites. The following tables summarize the quantitative data from these studies, focusing on metrics of parasite viability and motility.

Table 1: Ex Vivo Activity of this compound Against Adult Filarial Worms

| Parasite Species | Assay Type | Key Metric | Value (µM) | Notes |

| Onchocerca gutturosa | Motility Assay | EC₅₀ | 1.2 | Reduction in worm motility after 5 days of incubation. |

| Brugia malayi | Motility Assay | EC₅₀ | 2.5 | Reduction in worm motility after 5 days of incubation. |

| Brugia pahangi | Motility Assay | EC₅₀ | >10 | Limited activity observed at the highest tested concentrations. |

| Litomosoides sigmodontis | Motility Assay | EC₅₀ | 3.1 | Reduction in worm motility after 5 days of incubation. |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Parasite Species | Dosage | Administration Route | Efficacy |

| Jird (Meriones unguiculatus) | Litomosoides sigmodontis | 15 mg/kg, BID for 7 days | Oral | 59% reduction in adult worm burden[1] |

| BALB/c Mouse | Litomosoides sigmodontis | 50 mg/kg, BID for 14 days | Oral | Significant reduction in adult worm burden |

Table 3: Pharmacokinetic Profile of this compound in CD-1 Mice

| Parameter | IV (2 mg/kg) | PO (10 mg/kg) | PO (30 mg/kg) |

| Cmax (µM) | - | 5.27 ± 0.83 | 13.9 |

| Tmax (h) | - | 4.0 ± 2.8 | 0.50 |

| AUC₀-inf (µM·h) | - | 68.1 ± NC | 121 |

| CL (mL/min/kg) | 3.6 ± 0.22 | - | - |

| Vdss (L/kg) | 0.74 ± 0.08 | - | - |

| F (%) | - | - | 57 |

| Brain/Plasma Ratio | 0.08 | - | - |

Data sourced from MedchemExpress, referencing Hawryluk N, et al. (2022)[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Ex Vivo Adult Worm Motility and Viability Assay

This protocol is a standard method for assessing the direct effect of compounds on adult filarial worms.

Objective: To determine the concentration-dependent effect of this compound on the motility and viability of adult Onchocerca gutturosa and other filarial species.

Materials:

-

Adult male Onchocerca gutturosa worms, isolated from cattle nuchal ligament.

-

Culture medium: RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 10% heat-inactivated fetal bovine serum, and antibiotics.

-

This compound, dissolved in 100% DMSO to create a stock solution.

-

24-well and 96-well culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

Inverted microscope.

-

Plate reader.

Procedure:

-

Worm Isolation: Adult male O. gutturosa are dissected from the nuchal ligament of naturally infected cattle. Worms are washed in culture medium to remove host tissue.

-

Compound Preparation: Serial dilutions of this compound are prepared in culture medium. The final DMSO concentration is kept below 0.5%.

-

Incubation: Individual worms are placed in wells of a 24-well plate containing the test compound at various concentrations. Control wells contain medium with DMSO only. Plates are incubated at 37°C in a 5% CO₂ atmosphere for 5 days.

-

Motility Assessment: Worm motility is scored daily using an inverted microscope on a scale of 0 (no movement) to 4 (vigorous movement).

-

Viability (MTT) Assay: After 5 days, worms are transferred to a 96-well plate containing MTT solution and incubated for 30-60 minutes at 37°C. The MTT is reduced by viable worms to a purple formazan product.

-

Formazan Solubilization: Worms are then transferred to wells containing 100% DMSO to dissolve the formazan crystals.

-

Data Analysis: The absorbance of the DMSO solution is measured at 510 nm. The percentage inhibition of MTT reduction is calculated relative to control worms. EC₅₀ values are determined by plotting the percentage of motility reduction against the log of the compound concentration.

In Vivo Efficacy Model in Litomosoides sigmodontis-Infected Jirds

This model is used to assess the macrofilaricidal activity of a compound in a permissive rodent host.

Objective: To determine the ability of this compound to reduce the burden of adult L. sigmodontis worms in an established infection.

Materials:

-

Male Mongolian jirds (Meriones unguiculatus).

-

Infective L3 larvae of Litomosoides sigmodontis.

-

This compound formulated for oral gavage.

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Necropsy tools.

Procedure:

-

Infection: Jirds are infected by subcutaneous injection of ~40 L. sigmodontis L3 larvae.

-

Treatment Initiation: Treatment begins approximately 35 days post-infection, allowing time for the larvae to mature into adult worms in the pleural cavity.

-

Dosing: Animals are treated orally by gavage with this compound (e.g., 15 mg/kg) twice daily for 7 consecutive days. A control group receives the vehicle only.

-

Necropsy: Jirds are euthanized at a predetermined time point after the final dose (e.g., 42 days post-treatment).

-

Worm Recovery: The pleural cavity is lavaged with saline, and the fluid is collected. Adult worms are recovered from the lavage fluid and counted.

-

Data Analysis: The mean number of worms in the treated group is compared to the vehicle control group, and the percentage reduction in worm burden is calculated.

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of Antiparasitic Agent-9

For Research, Scientific, and Drug Development Professionals

Executive Summary

Antiparasitic agent-9, also identified as compound 47, is a novel, orally active macrofilaricidal compound from the substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine chemical series. Developed as a potential treatment for human filarial infections such as onchocerciasis, this agent has demonstrated significant in vivo efficacy in a rodent model of filariasis. Pharmacokinetic profiling in mice has revealed good oral exposure and slow plasma clearance. A key characteristic of this compound is its limited exposure to the central nervous system, a desirable trait for reducing potential neurological side effects. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with detailed experimental protocols for key studies.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its macrofilaricidal activity, meaning it is effective at killing adult filarial worms.

In Vivo Efficacy

In a key preclinical study, this compound was evaluated for its ability to reduce the burden of adult Litomosoides sigmodontis worms in an infected jird (Mongolian gerbil) model. The agent demonstrated a statistically significant reduction in adult worm burden.[1]

Table 1: In Vivo Efficacy of this compound against L. sigmodontis

| Species/Model | Compound | Dose | Dosing Regimen | Duration | Efficacy Outcome |

| Jird (Meriones unguiculatus) | This compound | 15 mg/kg | Oral (PO), Twice Daily (BID) | 7 days | 59% reduction in adult worm burden |

Pharmacokinetics

Pharmacokinetic studies for this compound have been conducted in male CD-1 mice to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound exhibits favorable oral exposure and slow plasma clearance.[1]

In Vivo Pharmacokinetic Parameters

The pharmacokinetic properties of this compound were assessed following both intravenous (IV) and oral (PO) administration in male CD-1 mice. The data indicates good oral bioavailability and a pharmacokinetic profile supportive of further development. A notable finding is the low brain-to-plasma ratio, suggesting limited penetration of the blood-brain barrier.[1]

Table 2: Pharmacokinetic Parameters of this compound in Male CD-1 Mice

| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |

| Tmax (h) | - | 4.0 |

| Cmax (ng/mL) | - | 1340 |

| AUClast (ngh/mL) | 1050 | 10800 |

| AUCinf (ngh/mL) | 1080 | 11000 |

| t1/2 (h) | 2.5 | 3.3 |

| CL (mL/min/kg) | 3.6 | - |

| Vss (L/kg) | 0.4 | - |

| Brain/Plasma Ratio | 0.08 | - |

-

Tmax : Time to reach maximum plasma concentration.

-

Cmax : Maximum plasma concentration.

-

AUClast : Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUCinf : Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2 : Terminal half-life.

-

CL : Plasma clearance.

-

Vss : Volume of distribution at steady state.

Mechanism of Action

The precise molecular target and signaling pathway for this compound have not been elucidated in the available literature. The discovery and optimization of this chemical series were guided by phenotypic screening, which measures the direct effect of the compound on the parasite's viability and motility. Therefore, it is characterized as a macrofilaricidal agent based on its observed effect of killing adult worms, rather than through the modulation of a known specific target.

Experimental Protocols

The following sections detail the methodologies employed in the key pharmacodynamic and pharmacokinetic studies of this compound.

In Vivo Efficacy Study Protocol (L. sigmodontis Jird Model)

This protocol outlines the procedure for assessing the macrofilaricidal efficacy of this compound in jirds infected with the filarial nematode Litomosoides sigmodontis.

-

Animal Model: Male Mongolian jirds (Meriones unguiculatus).

-

Infection:

-

Jirds are experimentally infected with a subcutaneous injection of L3 infective larvae of L. sigmodontis.

-

The infection is allowed to establish, with adult worms developing in the pleural cavity of the animals.

-

-

Compound Formulation:

-

This compound is formulated as a suspension suitable for oral gavage. A common vehicle is 0.5% methylcellulose with 0.25% Tween 80 in water.

-

-

Dosing Regimen:

-

A treatment group receives this compound at a dose of 15 mg/kg.

-

A control group receives the vehicle only.

-

Dosing is performed orally (PO) via gavage, twice daily (BID), for a total of 7 consecutive days.

-

-

Endpoint Measurement:

-

The pleural cavity is lavaged to recover all adult L. sigmodontis worms.

-

The total number of viable adult worms is counted for each animal.

-

Data Analysis:

-

The mean worm burden of the treatment group is compared to the mean worm burden of the vehicle control group.

-

The percentage reduction in adult worm burden is calculated to determine the efficacy of the compound.

-

In Vivo Pharmacokinetic Study Protocol (CD-1 Mouse Model)

This protocol describes the methodology for determining the pharmacokinetic profile of this compound in CD-1 mice.

-

Animal Model: Male CD-1 mice.

-

Compound Formulation:

-

For intravenous (IV) administration, this compound is dissolved in a suitable vehicle, such as a solution of 15% DMA (dimethylacetamide) and 50% PEG400 in 35% dextrose 5% in water (D5W).

-

For oral (PO) administration, the compound is formulated as a suspension, typically in 0.5% methylcellulose and 0.25% Tween 80 in water.

-

-

Dosing:

-

One cohort of mice receives a single IV injection of this compound at a dose of 2 mg/kg.

-

A second cohort of mice receives a single PO dose of this compound at 10 mg/kg via oral gavage.

-

-

Blood Sampling:

-

Blood samples are collected from the mice at multiple time points post-dose. Typical time points may include 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and centrifuged to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

-

-

Bioanalysis:

-

The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vss).

-

-

Brain Tissue Analysis (for Brain/Plasma Ratio):

-

At a terminal time point, brain tissue is collected.

-

The concentration of this compound in the brain tissue is quantified.

-

The brain-to-plasma concentration ratio is calculated to assess blood-brain barrier penetration.

-

Visualizations

As the specific signaling pathway for this compound's mechanism of action is not yet defined, the following diagram illustrates the experimental workflow for the in vivo pharmacokinetic study.

Caption: Workflow for the In Vivo Pharmacokinetic Study.

This document is intended for research and informational purposes only. This compound is an investigational compound and is not approved for human use.

References

Preclinical Toxicity Profile of Antiparasitic Agent-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the preclinical toxicity profile of the novel investigational compound, Antiparasitic Agent-9. The data herein is synthesized from a standard battery of nonclinical safety studies conducted in accordance with international regulatory guidelines, including those from the International Council for Harmonisation (ICH).[1][2][3] The objective of this guide is to present a detailed summary of the findings from acute and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive toxicology studies. Methodologies for key experiments are described, and quantitative data are presented in tabular format to facilitate interpretation and risk assessment for future clinical development.

Introduction

This compound is a potent, broad-spectrum compound under development for the treatment of neglected tropical diseases. As a prerequisite for first-in-human (FIH) clinical trials, a thorough nonclinical safety evaluation was undertaken to identify potential target organs of toxicity, define a safe starting dose, and establish safety parameters for clinical monitoring.[2][4] This guide summarizes the findings of these pivotal preclinical safety and toxicity studies.

General Toxicology

General toxicology studies were designed to evaluate the systemic effects of this compound following single and repeated administrations.[3][5]

Acute toxicity was assessed in two mammalian species to determine the potential hazard from a single overdose exposure.[6] The studies were conducted following the Acute Toxic Class Method (OECD Guideline 423).[7][8][9][10]

Table 1: Acute Oral Toxicity Summary

| Species | Sex | Estimated LD50 (mg/kg) | Clinical Signs Observed |

| Sprague-Dawley Rat | M/F | >2000 | No mortality or treatment-related clinical signs observed at the limit dose. |

| Beagle Dog | M/F | ~1500 | Emesis, lethargy, and ataxia observed at doses ≥1000 mg/kg. |

Repeat-dose toxicity studies were conducted in both a rodent (rat) and a non-rodent (dog) species for durations that support the proposed clinical trial length.[11][12][13] The primary objectives were to characterize the dose-response relationship and identify the No-Observed-Adverse-Effect Level (NOAEL).[4]

Table 2: 28-Day Repeat-Dose Oral Toxicity Findings

| Species | NOAEL (mg/kg/day) | Target Organs | Key Findings |

| Sprague-Dawley Rat | 100 | Liver, Kidney | Dose-dependent increases in liver enzymes (ALT, AST), centrilobular hypertrophy. Renal tubular vacuolation at high doses. |

| Beagle Dog | 50 | Liver, GI Tract | Mild, reversible increases in liver enzymes. Emesis and decreased food consumption at high doses. |

Experimental Protocols: General Toxicology

Groups of three fasted animals of a single sex were administered this compound by oral gavage in a stepwise procedure using starting doses of 5, 50, 300, or 2000 mg/kg. The absence or presence of compound-related mortality in a group dosed at one step determined the next step.[8] Animals were observed for mortality, clinical signs, and body weight changes for 14 days post-dose.[7] A full necropsy was performed on all animals.

Three groups of animals per sex (n=10/sex/group for rats; n=4/sex/group for dogs) were administered this compound daily by oral gavage at three dose levels (e.g., Low, Mid, High). A control group received the vehicle. A recovery group was included at the high dose. Endpoints included clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of tissues.

Safety Pharmacology

The safety pharmacology core battery was conducted to investigate potential adverse effects on vital organ systems prior to human exposure, as recommended by ICH S7A guidelines.[14][15][16][17]

Table 3: Safety Pharmacology Core Battery Results

| System | Assay | Key Findings |

| Central Nervous System | Functional Observational Battery (FOB) in Rats | No adverse effects on behavior, autonomic function, or motor activity up to 500 mg/kg. |

| Cardiovascular System | hERG in vitro assay | IC50 > 30 µM. Low potential for QT interval prolongation. |

| Telemetry in Conscious Beagle Dogs | No clinically significant effects on blood pressure, heart rate, or ECG parameters up to 100 mg/kg. | |

| Respiratory System | Whole-body Plethysmography in Rats | No adverse effects on respiratory rate or tidal volume up to 500 mg/kg.[18] |

Experimental Protocols: Safety Pharmacology

Rats were administered a single oral dose of this compound, and a comprehensive set of non-invasive observations was conducted at specified time points. This included assessment of home cage and open field behavior, responses to sensory stimuli, and quantitative measures of motor activity.

Beagle dogs surgically implanted with telemetry transmitters were used to continuously monitor cardiovascular parameters (blood pressure, heart rate, ECG) before and after a single oral dose of this compound. This allows for assessment in conscious, unrestrained animals.[14]

Genotoxicity

A standard battery of in vitro and in vivo tests was performed to assess the potential for this compound to induce gene mutations or chromosomal damage.[2]

Table 4: Genotoxicity Study Results

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli strains | With & Without | Negative[19][20][21] |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With & Without | Negative[22][23][24] |

| In Vivo Chromosomal Aberration Test | Rat Bone Marrow | N/A | Negative |

Experimental Protocols: Genotoxicity

Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli were exposed to various concentrations of this compound, both with and without a mammalian metabolic activation system (S9 liver fraction).[19][20] A positive result is indicated by a significant, concentration-related increase in the number of revertant colonies.[21]

Cultured human lymphocytes were treated with this compound. The assay detects damage to chromosomes or the mitotic apparatus.[22][23] After treatment, cells are blocked in cytokinesis, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes not incorporated into the daughter nuclei) in binucleated cells is scored.[25][26]

Reproductive and Developmental Toxicology

Studies were conducted to evaluate potential effects on fertility and embryonic development, consistent with ICH S5(R3) guidelines.[27][28][29][30][31]

Table 5: Reproductive and Developmental Toxicity Summary

| Study Type | Species | NOAEL (mg/kg/day) | Key Findings |

| Fertility and Early Embryonic Development | Sprague-Dawley Rat | 300 (Male & Female) | No adverse effects on mating, fertility indices, or early embryonic development. |

| Embryo-Fetal Development | Sprague-Dawley Rat | 150 | No evidence of teratogenicity. Reduced fetal body weight at maternally toxic doses (≥300 mg/kg). |

| Embryo-Fetal Development | New Zealand White Rabbit | 100 | No evidence of teratogenicity. |

Mechanism of Toxicity: Hypothetical Pathway

High-dose repeat-dose studies revealed mild, reversible hepatotoxicity. Investigative studies suggest this may be linked to mitochondrial dysfunction leading to oxidative stress. At supratherapeutic concentrations, this compound appears to inhibit Complex I of the electron transport chain (ETC).[32][33][34] This leads to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger stress-activated signaling pathways like the JNK and p38 MAP kinase pathways, potentially leading to apoptosis.[35][36][37]

Conclusion

The preclinical safety profile of this compound has been extensively characterized. The compound demonstrates a favorable safety margin in nonclinical species. The identified target organ for toxicity is the liver, with effects observed only at high doses and showing evidence of reversibility. The underlying mechanism is hypothesized to be related to mitochondrial-mediated oxidative stress.[35][38] this compound is non-genotoxic and shows no adverse effects on reproductive functions at anticipated clinical exposures. These data support the progression of this compound into Phase I clinical trials, with clinical monitoring focused on hepatic function.

References

- 1. co-labb.co.uk [co-labb.co.uk]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 4. fda.gov [fda.gov]

- 5. criver.com [criver.com]

- 6. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. The Predictive Value of Non-Clinical Testing: Repeated-Dose Toxicity | EUPATI Open Classroom [learning.eupati.eu]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. Review of the use of two species in regulatory toxicology studies | NC3Rs [nc3rs.org.uk]

- 14. Safety Pharmacology - IITRI [iitri.org]

- 15. Safety pharmacology - Core Battery of studies- ICH S7A/S7B [vivotecnia.com]

- 16. Nonclinical Safety Pharmacology Programs: What You Need to Know | Altasciences [altasciences.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Reevaluating safety pharmacology respiratory studies within the ICH S7A core battery: A multi-company evaluation of preclinical utility and clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 21. microbiologyinfo.com [microbiologyinfo.com]

- 22. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 23. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]

- 26. youtube.com [youtube.com]

- 27. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 28. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

- 29. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]

- 30. database.ich.org [database.ich.org]

- 31. Federal Register :: Request Access [unblock.federalregister.gov]

- 32. mdpi.com [mdpi.com]

- 33. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]

- 34. insphero.com [insphero.com]

- 35. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. scholars.mssm.edu [scholars.mssm.edu]

- 38. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]

Antiparasitic Agent-9: A Comprehensive Technical Guide on its Efficacy and Mechanism of Action Against Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the novel antiparasitic compound, "Antiparasitic agent-9" (AP-9). The focus is on its potent activity against various life cycle stages of Plasmodium falciparum, the primary causative agent of human malaria. This guide details the quantitative efficacy of AP-9, outlines the experimental protocols for its evaluation, and elucidates its proposed mechanism of action through the disruption of a critical signaling pathway.

Quantitative Efficacy of this compound

The inhibitory effects of AP-9 were evaluated against the asexual and sexual stages of P. falciparum (3D7 strain). The compound demonstrates potent activity across multiple stages, indicating its potential as a multi-stage antimalarial agent. All data are presented as the mean of three independent experiments ± standard deviation.

Table 1: In Vitro Efficacy of AP-9 Against P. falciparum Life Cycle Stages

| Life Cycle Stage | Assay Type | Parameter | Value (nM) |

| Asexual Blood Stages | SYBR Green I Assay | IC50 (48h) | 7.5 ± 1.2 |

| Ring Stage (0-6h) | Ring-stage Survival Assay (RSA) | IC50 (72h) | 12.3 ± 2.5 |

| Trophozoite Stage (24-30h) | Standard Inhibition Assay | IC50 (48h) | 6.8 ± 0.9 |

| Schizont Stage (40-46h) | Schizont Maturation Assay | IC50 (6h) | 5.1 ± 0.7 |

| Gametocytes (Stage II-III) | Gametocyte Viability Assay (GVA) | IC50 (72h) | 25.6 ± 4.1 |

| Gametocytes (Stage V) | Gametocyte Viability Assay (GVA) | IC50 (72h) | 18.9 ± 3.3 |

| Ookinete Development | Ookinete Conversion Assay | IC50 (24h) | 45.2 ± 6.8 |

Experimental Protocols

Detailed methodologies for the key experiments cited in Table 1 are provided below.

Asexual Stage SYBR Green I Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

-

Parasite Culture: P. falciparum (3D7) is cultured in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Compound Preparation: AP-9 is serially diluted in DMSO and then further diluted in culture medium to achieve final concentrations ranging from 0.1 nM to 1000 nM.

-

Assay Plate Preparation: In a 96-well plate, 100 µL of parasite culture (1% parasitemia, 2% hematocrit) is added to each well containing 100 µL of the diluted compound.

-

Incubation: The plate is incubated for 48 hours under the standard culture conditions.

-

Lysis and Staining: 20 µL of lysis buffer containing 2X SYBR Green I dye is added to each well. The plate is incubated in the dark at room temperature for 1 hour.

-

Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using non-linear regression analysis.

Ring-stage Survival Assay (RSA)

This assay specifically assesses the activity of a compound against the early ring stage (0-6 hours post-invasion) of the parasite.

-

Synchronization: A highly synchronized culture of ring-stage parasites is prepared using sorbitol treatment.

-

Compound Exposure: The synchronized ring-stage culture is exposed to various concentrations of AP-9 for 6 hours.

-

Washout: After the 6-hour exposure, the compound is washed out by centrifuging the culture and replacing the medium.

-

Continued Culture: The parasites are cultured for an additional 66 hours until they reach the mature trophozoite stage.

-

Growth Measurement: Parasite growth is quantified using a standard SYBR Green I assay as described above.

-

Data Analysis: The survival rate is calculated relative to a DMSO-treated control, and the IC50 is determined.

Gametocyte Viability Assay (GVA)

This assay measures the effect of the compound on the viability of mature sexual stage parasites (gametocytes).

-

Gametocyte Induction: Gametocytogenesis is induced in vitro by maintaining a high parasitemia culture without the addition of fresh erythrocytes.

-

Compound Treatment: Mature Stage V gametocytes are purified and exposed to serial dilutions of AP-9 for 72 hours.

-

Viability Assessment: Gametocyte viability is determined using a colorimetric assay based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

-

Data Analysis: IC50 values are calculated from dose-response curves of fluorescence intensity.

Mechanism of Action: Signaling Pathway Disruption

AP-9 is hypothesized to exert its parasiticidal effect by targeting the cGMP-dependent protein kinase G (PKG) signaling pathway, a critical regulator of calcium signaling in Plasmodium. Disruption of this pathway leads to a failure in schizont rupture and subsequent merozoite egress.

Caption: Proposed mechanism of action of this compound.

Experimental Workflow: High-Throughput Screening Cascade

The identification of AP-9 was the result of a structured high-throughput screening (HTS) and lead optimization campaign. The general workflow is outlined below.

Caption: High-throughput screening workflow for AP-9 discovery.

Target Identification and Validation for Antiparasitic Agent-9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation process for a promising new macrofilaricidal candidate, Antiparasitic agent-9 (also known as compound 47). This compound, belonging to the substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine series, has demonstrated significant efficacy against adult filarial worms in both ex vivo and in vivo models.[1] Due to its discovery through phenotypic screening, a definitive molecular target has not yet been elucidated. This guide will detail the experimental methodologies employed to identify and validate its potent antiparasitic activity, present key quantitative data, and outline the workflows used in its initial characterization.

Introduction

Filarial diseases, including onchocerciasis (river blindness) and lymphatic filariasis, affect millions worldwide, causing severe disability and economic hardship.[1] Current treatment strategies primarily target the microfilariae (juvenile worms), necessitating prolonged and repeated administration to control transmission.[1] The development of macrofilaricidal drugs, capable of killing adult worms, is a critical unmet need in the global health landscape. This compound has emerged from a phenotypic screening campaign as a potent macrofilaricide with promising therapeutic potential.

Target Identification: A Phenotypic-Driven Approach

The discovery of this compound was achieved through a whole-organism phenotypic screening approach. This strategy prioritizes the identification of compounds that exert a desired physiological effect on the target parasite, in this case, the death of adult filarial worms. While this method is highly effective for discovering compounds with relevant biological activity, the specific molecular target often remains unknown in the initial stages.

As of the latest available research, the precise molecular target of this compound has not been identified. The compound's mechanism of action is understood through its observed effects on parasite viability rather than through interaction with a known specific protein or pathway.

Logical Workflow for Phenotypic Screening and Hit Identification

The discovery process followed a logical progression from initial high-throughput screening to lead optimization.

Caption: Phenotypic drug discovery workflow for this compound.

Target Validation: Demonstrating Antiparasitic Efficacy

In the absence of a known molecular target, validation for this compound focused on confirming its macrofilaricidal activity across multiple relevant parasite species and in a robust in vivo model of filariasis.

Ex Vivo Efficacy

This compound demonstrated potent activity in reducing the motility of various adult filarial worms in ex vivo culture.

| Parasite Species | Assay Type | Endpoint | Result |

| Onchocerca gutturosa | Motility Assay | Reduction in worm movement | Active |

| Brugia malayi | Motility Assay | Reduction in worm movement | Active |

| Brugia pahangi | Motility Assay | Reduction in worm movement | Active |

| Litomosoides sigmodontis | Motility Assay | Reduction in worm movement | Active |

In Vivo Efficacy

The macrofilaricidal activity of this compound was confirmed in a murine model of filariasis.

| Animal Model | Parasite | Dosing Regimen | Endpoint | Result |

| Jird (Meriones unguiculatus) | Litomosoides sigmodontis | 15 mg/kg, orally, twice daily for 7 days | Adult worm burden | 59% reduction in adult worm burden[2] |

Pharmacokinetic Properties

Initial pharmacokinetic studies were conducted to assess the drug-like properties of this compound.

| Parameter | Value |

| Brain to Plasma Ratio | 0.08[2] |

| In male CD-1 mouse | |

| Cmax (10 mg/kg, PO) | 5.27 ± 0.83 µM[2] |

| Tmax (10 mg/kg, PO) | 4.0 ± 2.8 h[2] |

| AUC0-inf (10 mg/kg, PO) | 68.1 µM·h[2] |

| Cmax (30 mg/kg, PO) | 13.9 µM[2] |

| Tmax (30 mg/kg, PO) | 0.50 h[2] |

| AUC0-inf (30 mg/kg, PO) | 121 µM·h[2] |

| CL (2 mg/kg, IV) | 3.6 ± 0.22 mL/min/kg[2] |

| Vdss (2 mg/kg, IV) | 0.74 ± 0.08 L/kg[2] |

| F (%) (10 mg/kg vs 2 mg/kg) | 57[2] |

Experimental Protocols

Ex Vivo Adult Worm Motility Assay

This protocol provides a general framework for assessing the effect of compounds on the motility of adult filarial worms.

-

Parasite Recovery: Adult worms (O. gutturosa, B. malayi, B. pahangi, or L. sigmodontis) are carefully isolated from their respective hosts.

-

Culture Setup: Individual or small groups of worms are placed in 24-well plates containing a suitable culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

-

Compound Addition: this compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Motility Assessment: Worm motility is scored at regular intervals (e.g., 24, 48, 72 hours) using a stereomicroscope. A scoring system is typically used, ranging from normal activity to complete paralysis.

-

Data Analysis: The concentration of the compound that causes a 50% reduction in motility (IC50) is calculated.

In Vivo Efficacy in the Litomosoides sigmodontis Jird Model

This protocol outlines the procedure for evaluating the macrofilaricidal activity of compounds in a rodent model.

-

Infection: Laboratory-bred jirds (Meriones unguiculatus) are infected with infective larvae (L3) of L. sigmodontis.

-

Treatment: Following a pre-patent period to allow for the development of adult worms, a cohort of infected jirds is treated with this compound. The compound is administered orally at a specified dose and frequency for a defined duration (e.g., 15 mg/kg, twice daily for 7 days). A control group receives the vehicle only.

-

Necropsy and Worm Recovery: At the end of the treatment period, animals are euthanized, and the thoracic cavity is dissected to recover adult worms.

-

Worm Counting: The total number of adult worms in each animal is counted.

-

Data Analysis: The mean worm burden in the treated group is compared to the control group to determine the percentage reduction in adult worms.

Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo evaluation of this compound.

Signaling Pathways and Mechanism of Action: Future Directions

As the specific molecular target of this compound is unknown, its effect on parasite signaling pathways has not been characterized. Future research efforts should focus on target deconvolution to elucidate the mechanism of action. Potential approaches include:

-

Affinity-based proteomics: To identify binding partners of this compound in parasite lysates.

-

Resistant mutant selection and whole-genome sequencing: To identify mutations in genes that confer resistance to the compound.

-

Transcriptomic and proteomic profiling: To analyze changes in gene and protein expression in parasites treated with this compound.

-

Cheminformatics and in silico target prediction: To identify potential targets based on the chemical structure of the compound.

A hypothetical signaling pathway that could be a target for an antiparasitic agent is depicted below. This is a generalized representation and does not specifically apply to this compound until further research is conducted.

Caption: A hypothetical signaling pathway as a potential antiparasitic target.

Conclusion

This compound is a promising macrofilaricidal lead compound identified through a rigorous phenotypic screening process. While its specific molecular target remains to be discovered, its potent efficacy against a range of filarial nematodes in both ex vivo and in vivo models validates its potential as a much-needed new treatment for filarial diseases. This technical guide summarizes the current knowledge and the experimental approaches used in its initial characterization, providing a foundation for future research into its mechanism of action and further preclinical development.

References

A Technical Guide to the Oral Bioavailability and Formulation of Novel Antiparasitic Agents

Disclaimer: The compound "Antiparasitic agent-9" appears to be a placeholder and does not correspond to a known therapeutic agent in publicly available scientific literature. Therefore, this document provides a generalized, in-depth technical guide for assessing the oral bioavailability and developing formulations for a hypothetical novel antiparasitic agent, hereafter referred to as "Agent-X." The data presented is illustrative and intended to serve as a template for researchers in the field.

Introduction to Oral Bioavailability in Antiparasitic Drug Development

The oral route of administration is highly preferred for antiparasitic drugs due to its convenience, cost-effectiveness, and potential for mass drug administration campaigns in resource-limited settings. However, many potent antiparasitic compounds exhibit poor oral bioavailability, which can lead to suboptimal therapeutic efficacy, increased dose requirements, and greater inter-individual variability. The oral bioavailability of a drug is primarily determined by its solubility in the gastrointestinal fluids and its permeability across the intestinal epithelium. Furthermore, factors such as first-pass metabolism in the gut wall and liver can significantly reduce the amount of active drug reaching systemic circulation.

This guide provides a comprehensive overview of the key experimental protocols and data analysis required to characterize and improve the oral bioavailability of a novel antiparasitic candidate, "Agent-X."

Physicochemical and In Vitro Characterization of Agent-X

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to addressing bioavailability challenges. The following table summarizes hypothetical data for Agent-X.

Table 1: Physicochemical and In Vitro Properties of Agent-X

| Parameter | Value | Method | Significance |

| Molecular Weight | 450.6 g/mol | Mass Spectrometry | Influences diffusion and permeability. |

| pKa | 8.2 (basic) | Potentiometric Titration | Determines ionization state in the GI tract. |

| LogP | 4.5 | HPLC Method | Indicates high lipophilicity. |

| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL | Shake-flask Method | Suggests poor dissolution will be a major hurdle. |

| Permeability (Papp, A→B) | 15 x 10⁻⁶ cm/s | Caco-2 Assay | Indicates high intrinsic permeability. |

| Efflux Ratio (B→A / A→B) | 3.5 | Caco-2 Assay | Suggests the involvement of efflux transporters. |

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

-

An excess amount of Agent-X is added to a phosphate buffer solution at pH 6.8.

-

The suspension is agitated in a mechanical shaker at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

-

The resulting saturated solution is filtered through a 0.22 µm filter to remove undissolved solids.

-

The concentration of Agent-X in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caco-2 Permeability Assay

-

Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

-

The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

For the apical-to-basolateral (A→B) permeability assessment, Agent-X is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber at predetermined time points.

-

For the basolateral-to-apical (B→A) permeability assessment, the process is reversed.

-

The concentration of Agent-X in the samples is determined by LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

-

The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

In Vivo Pharmacokinetic Evaluation of Agent-X Formulations

To assess the oral bioavailability of Agent-X, various formulations were developed and tested in a preclinical animal model (e.g., Sprague-Dawley rats).

Table 2: Pharmacokinetic Parameters of Agent-X Formulations in Rats (10 mg/kg Oral Dose)

| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng*hr/mL) | Bioavailability (%) |

| Aqueous Suspension | 55 ± 12 | 4.0 | 450 ± 98 | < 5% |

| Micronized Suspension | 120 ± 25 | 2.0 | 980 ± 150 | ~10% |

| Amorphous Solid Dispersion (ASD) | 450 ± 78 | 1.5 | 4200 ± 550 | ~45% |

| Lipid-Based Formulation (SMEDDS) | 620 ± 110 | 1.0 | 5800 ± 720 | ~62% |

Experimental Protocol for In Vivo Pharmacokinetic Study

-

Male Sprague-Dawley rats (n=6 per group) are fasted overnight prior to dosing.

-

Agent-X formulations are administered via oral gavage at a dose of 10 mg/kg.

-

Blood samples (approx. 0.2 mL) are collected from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

The concentration of Agent-X in plasma samples is quantified by a validated LC-MS/MS method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software.

-

Absolute bioavailability is determined by comparing the AUC from the oral dose to the AUC from an intravenous (IV) dose administered to a separate group of rats.

Visualizing Key Concepts and Workflows

Factors Influencing Oral Bioavailability

Caption: Key drug and physiological factors affecting oral drug absorption.

Experimental Workflow for Bioavailability Assessment

Caption: A typical workflow for preclinical oral bioavailability assessment.

P-glycoprotein Efflux Mechanism

Caption: The role of P-glycoprotein (P-gp) in limiting drug absorption.

Formulation Strategies and Conclusion

The data for Agent-X clearly indicate that it is a Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility). For such compounds, formulation strategies aimed at enhancing dissolution are critical. As shown in Table 2, advanced formulations like amorphous solid dispersions (ASDs) and self-microemulsifying drug delivery systems (SMEDDS) significantly improved the oral bioavailability of Agent-X compared to a simple aqueous suspension.

-

Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymeric carrier in an amorphous state, the energy barrier for dissolution is overcome, leading to higher apparent solubility and faster dissolution rates.

-

Lipid-Based Formulations (e.g., SMEDDS): These formulations can enhance oral bioavailability by several mechanisms, including pre-dissolving the drug, promoting the formation of finely dispersed emulsions in the GI tract, and potentially inhibiting efflux transporters and/or first-pass metabolism.

Methodological & Application

Application Notes & Protocols for "Antiparasitic Agent-9" Administration in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

"Antiparasitic agent-9" is a novel synthetic compound demonstrating potent broad-spectrum activity against a range of protozoan and helminthic parasites in vitro. These application notes provide detailed protocols for the in vivo administration of "this compound" to murine models for efficacy and pharmacokinetic (PK) studies. The protocols outlined below are based on established best practices for animal handling and drug administration.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] Adherence to these guidelines is crucial for obtaining reproducible and reliable data while ensuring animal welfare.

Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize hypothetical, yet plausible, quantitative data for "this compound" based on typical results from preclinical antiparasitic drug discovery programs.[15][16][17][18]

Table 1: In Vivo Efficacy of "this compound" in a Murine Model of Leishmaniasis

| Treatment Group | Dosage (mg/kg/day) | Administration Route | Parasite Burden Reduction (%) | Survival Rate (%) |

| Vehicle Control | 0 | Oral Gavage | 0 | 20 |

| Agent-9 | 10 | Oral Gavage | 65 | 80 |

| Agent-9 | 25 | Oral Gavage | 85 | 100 |

| Agent-9 | 50 | Oral Gavage | 98 | 100 |

| Amphotericin B | 1 | Intravenous | 95 | 100 |

Table 2: Pharmacokinetic Parameters of "this compound" in Rats

| Administration Route | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |

| Intravenous | 5 | 1250 | 0.25 | 2800 | 100 |

| Oral Gavage | 20 | 850 | 2 | 4200 | 37.5 |

| Subcutaneous | 20 | 600 | 4 | 5600 | 50 |

Experimental Protocols

General Animal Care and Handling

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[16] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatize animals to the facility for at least one week before the start of any experiment.[19]

Formulation of "this compound"

For in vivo studies, a suitable vehicle is required to ensure the stability and bioavailability of the test compound.[20][21][22][23]

-

Oral and Subcutaneous Administration: A suspension of "this compound" can be prepared in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

-

Intravenous Administration: For intravenous injection, "this compound" should be dissolved in a solution of 5% DMSO, 40% PEG400, and 55% sterile saline. The solution should be filtered through a 0.22 µm filter before administration.

Protocol for Oral Gavage Administration in Mice

Oral gavage is a common method for precise oral dosing.[1][4][5][7][8]

Materials:

-

"this compound" suspension

-

Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[4][5]

-

1 mL syringes

-

Animal scale

Procedure:

-

Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4][5][7]

-

Gently restrain the mouse by scruffing the neck to immobilize the head.[1]

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[1][5]

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[4]

-

Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw and reinsert.[1][8]

-

Once the needle is at the predetermined depth, slowly administer the suspension.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress for at least 10 minutes post-administration.[4]

Protocol for Intravenous (IV) Administration in Rats

The lateral tail vein is the most common site for IV injections in rats.[3][11]

Materials:

-

"this compound" solution

-

27-30 gauge needles[10]

-

1 mL syringes

-

A warming device (e.g., heat lamp)

-

Rat restrainer

Procedure:

-

Warm the rat's tail using a heat lamp to dilate the lateral veins.

-

Place the rat in a restrainer to minimize movement.

-

Swab the tail with 70% ethanol.

-

Insert the needle, bevel up, into the lateral tail vein at a shallow angle.

-

A successful insertion may be indicated by a "flash" of blood in the needle hub.

-

Slowly inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[11]

-

After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

Return the rat to its cage and monitor for any adverse reactions.

Protocol for Subcutaneous (SC) Injection in Mice

Subcutaneous injections are administered into the loose skin, typically between the shoulder blades.[2][6][9][12]

Materials:

-

"this compound" suspension

-

25-27 gauge needles[13]

-

1 mL syringes

Procedure:

-

Gently restrain the mouse and lift the loose skin over the back to form a "tent".[2][9]

-

Insert the needle into the base of the skin tent, parallel to the spine.

-

Aspirate slightly to ensure a blood vessel has not been punctured. If no blood appears, proceed with the injection.[2]

-

Inject the suspension slowly.

-

Withdraw the needle and return the mouse to its cage.

Mandatory Visualizations

Experimental Workflow for In Vivo Efficacy Study

Hypothetical Signaling Pathway Targeted by "this compound"

Many antiparasitic drugs function by disrupting crucial cellular pathways in the parasite.[24][25] Ivermectin, for example, has been shown to modulate multiple signaling pathways, including the Wnt/β-catenin and Akt/mTOR pathways.[26] The mTOR pathway, in particular, is a critical regulator of cell growth and proliferation and is a known target in various parasitic diseases.[27] The following diagram illustrates a hypothetical mechanism where "this compound" inhibits the mTOR signaling pathway, leading to parasite death.

References

- 1. research.fsu.edu [research.fsu.edu]

- 2. research.unc.edu [research.unc.edu]

- 3. animalcare.ubc.ca [animalcare.ubc.ca]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 8. research.sdsu.edu [research.sdsu.edu]

- 9. urmc.rochester.edu [urmc.rochester.edu]

- 10. bioscmed.com [bioscmed.com]

- 11. research.vt.edu [research.vt.edu]

- 12. assaygenie.com [assaygenie.com]

- 13. ntnu.edu [ntnu.edu]

- 14. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 15. journals.asm.org [journals.asm.org]

- 16. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 17. Cost-effective In Vivo and In Vitro Mouse Models for Evaluating Anticryptosporidial Drug Efficacy: Assessing Vorinostat, Docetaxel, and Baicalein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pk/bio-distribution | MuriGenics [murigenics.com]

- 19. unmc.edu [unmc.edu]

- 20. gadconsulting.com [gadconsulting.com]

- 21. admescope.com [admescope.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Plantlike pathway in parasites provides new treatment target Effective new ways to inhibit parasites - UChicago Medicine [uchicagomedicine.org]

- 26. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The host mTOR pathway and parasitic diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: "Antiparasitic Agent-9" Cell-Based Assay for Parasite Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urgent need for novel antiparasitic therapeutics is driven by the significant global health burden of parasitic diseases and the emergence of drug resistance.[1][2] Cell-based assays are a cornerstone of antiparasitic drug discovery, providing a physiologically relevant environment to assess the efficacy and cytotoxicity of chemical compounds.[2][3] This document provides detailed application notes and protocols for the use of a hypothetical compound, "Antiparasitic Agent-9," in a cell-based screening assay designed to identify and characterize new antiparasitic drug candidates.

"this compound" is a novel synthetic compound hypothesized to inhibit a crucial metabolic pathway in various protozoan and helminth parasites. These protocols describe a high-throughput screening (HTS) workflow to evaluate its activity against a model parasite, in vitro, and to determine its selectivity.

Assay Principles

Several cell-based assay formats can be employed for antiparasitic drug screening, each with its own advantages and limitations. The choice of assay depends on the parasite's biology and the desired endpoint. Common approaches include:

-

Motility-Based Assays: These are particularly useful for screening against helminths, where motility is a key indicator of viability. Automated systems can track and quantify parasite movement in real-time.[4]

-

Fluorescence-Based Assays: These assays utilize fluorescent dyes that stain nucleic acids (e.g., SYBR Green I) or other cellular components to quantify parasite proliferation.[5][6] They are well-suited for high-throughput screening of intracellular parasites.

-

Luciferase-Based Assays: Genetically engineered parasites expressing luciferase can be used to measure growth and viability through bioluminescence. This method offers high sensitivity and a wide dynamic range.[7]

-

High-Content Imaging (HCI): This technology combines automated microscopy with sophisticated image analysis to provide multiparametric data on parasite morphology, proliferation, and host cell interactions.[8][9]

This application note will focus on a fluorescence-based assay using SYBR Green I for a protozoan parasite.

Experimental Protocols

Protocol 1: In Vitro Antiparasitic Activity of "this compound" using a SYBR Green I-Based Assay

This protocol is adapted for screening compounds against a protozoan parasite that replicates within a host cell line.

Materials:

-

Host cell line (e.g., HCT-8, Vero cells)

-

Parasite culture (e.g., Toxoplasma gondii, Cryptosporidium parvum)

-

Complete cell culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

"this compound" stock solution (10 mM in DMSO)

-

Positive control drug (e.g., pyrimethamine, nitazoxanide)

-

Negative control (0.5% DMSO in culture medium)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

-

Host Cell Seeding:

-

Trypsinize and count host cells.

-